molecular formula C52H79NO14 B8818437 Everolimus EP impurity E CAS No. 1237826-25-3

Everolimus EP impurity E

货号: B8818437
CAS 编号: 1237826-25-3
分子量: 942.2 g/mol
InChI 键: IUPNCBWADBCXHV-BYPOCAKSSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Everolimus EP impurity E is a useful research compound. Its molecular formula is C52H79NO14 and its molecular weight is 942.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Quality Control in Pharmaceutical Manufacturing

2.1 Reference Standards

Everolimus EP impurity E serves as a reference standard in the development of generic formulations of Everolimus. Regulatory bodies require that impurities be characterized to ensure the safety and efficacy of pharmaceutical products. This impurity can be used to establish acceptable limits for manufacturing processes, ensuring compliance with pharmacopoeial standards .

2.2 Stability Testing

The presence of impurities like this compound can affect the stability of the final drug product. Stability testing protocols often incorporate assessments of impurities to predict shelf life and storage conditions. This ensures that the therapeutic effect remains consistent throughout the product's lifecycle .

Therapeutic Applications

3.1 Oncology

Everolimus has been approved for various cancer treatments, including advanced renal cell carcinoma and neuroendocrine tumors. The role of this compound in these therapies is primarily as a marker for quality assurance during drug production, which indirectly impacts therapeutic outcomes by ensuring that patients receive high-quality medications .

3.2 Transplant Medicine

In transplant medicine, Everolimus is used to prevent organ rejection. The monitoring of impurities like this compound ensures that patients receive medications free from harmful contaminants that could lead to adverse effects or reduced efficacy .

Case Studies and Research Findings

4.1 Adverse Event Monitoring

A recent study analyzed adverse events associated with Everolimus using data from the FDA Adverse Event Reporting System (FAERS). The study highlighted significant adverse events such as stomatitis and pneumonitis, which are critical for understanding the safety profile of Everolimus formulations, including those containing impurities like this compound .

Adverse Event Frequency (%)
Stomatitis20
Pneumonitis15
Impaired Insulin Secretion10
Biliary Ischemia5

This data underscores the importance of rigorous quality control measures, including monitoring impurities, to mitigate risks associated with treatment.

4.2 Clinical Outcomes

In clinical settings, the purity of Everolimus formulations has been linked to patient outcomes. A study reported that patients receiving formulations with lower impurity levels experienced fewer adverse effects and better overall survival rates compared to those receiving higher impurity formulations .

属性

CAS 编号

1237826-25-3

分子式

C52H79NO14

分子量

942.2 g/mol

IUPAC 名称

[(1R,2S,4S)-4-[(2R)-2-[(1R,9S,12S,15R,16E,18R,19R,21R,23S,24E,26E,28E,30S,32S,35R)-1,18-dihydroxy-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-2,3,10,14,20-pentaoxo-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraen-12-yl]propyl]-2-methoxycyclohexyl] formate

InChI

InChI=1S/C52H79NO14/c1-31-16-12-11-13-17-32(2)43(62-8)28-39-21-19-37(7)52(61,67-39)49(58)50(59)53-23-15-14-18-40(53)51(60)66-44(34(4)26-38-20-22-42(65-30-54)45(27-38)63-9)29-41(55)33(3)25-36(6)47(57)48(64-10)46(56)35(5)24-31/h11-13,16-17,25,30-31,33-35,37-40,42-45,47-48,57,61H,14-15,18-24,26-29H2,1-10H3/b13-11+,16-12+,32-17+,36-25+/t31-,33-,34-,35-,37-,38+,39+,40+,42-,43+,44+,45+,47-,48+,52-/m1/s1

InChI 键

IUPNCBWADBCXHV-BYPOCAKSSA-N

手性 SMILES

C[C@@H]1CC[C@H]2C[C@@H](/C(=C/C=C/C=C/[C@H](C[C@H](C(=O)[C@@H]([C@@H](/C(=C/[C@H](C(=O)C[C@H](OC(=O)[C@@H]3CCCCN3C(=O)C(=O)[C@@]1(O2)O)[C@H](C)C[C@@H]4CC[C@H]([C@H](C4)OC)OC=O)C)/C)O)OC)C)C)/C)OC

规范 SMILES

CC1CCC2CC(C(=CC=CC=CC(CC(C(=O)C(C(C(=CC(C(=O)CC(OC(=O)C3CCCCN3C(=O)C(=O)C1(O2)O)C(C)CC4CCC(C(C4)OC)OC=O)C)C)O)OC)C)C)C)OC

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。